molecular formula C9H7F2N B1410665 2,6-Difluoro-4-methylphenylacetonitrile CAS No. 1806415-79-1

2,6-Difluoro-4-methylphenylacetonitrile

Cat. No.: B1410665
CAS No.: 1806415-79-1
M. Wt: 167.15 g/mol
InChI Key: YOPKCIARWZVUKE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated organofluorine compound characterized by its unique substitution pattern on the aromatic ring system. The compound is officially registered with the Chemical Abstracts Service number 1806415-79-1, providing a definitive identifier for this specific molecular structure. The systematic nomenclature precisely describes the molecular architecture, indicating the presence of two fluorine atoms positioned at the 2 and 6 positions of the benzene ring, a methyl group at the 4 position, and an acetonitrile functional group attached to the aromatic system.

The molecular architecture of this compound exemplifies the principles of strategic fluorine placement in organic synthesis. The compound belongs to the broader category of difluorinated phenylacetonitriles, which represents a systematically explored class of molecules in pharmaceutical and materials science applications. The specific positioning of the fluorine atoms at the 2 and 6 positions creates a symmetrical substitution pattern that significantly influences the electronic properties of the aromatic ring system.

Within the context of related structural analogues, this compound can be distinguished from other isomeric compounds such as 2,3-difluoro-4-methylphenylacetonitrile, 2,4-difluoro-5-methylphenylacetonitrile, and 2,5-difluoro-4-methylphenylacetonitrile. Each of these compounds represents a different substitution pattern, with the specific positioning of fluorine atoms creating distinct electronic and steric environments that profoundly affect molecular properties and reactivity patterns.

The nomenclature system for this compound follows the International Union of Pure and Applied Chemistry conventions for naming organofluorine compounds. The designation begins with the positional indicators for the fluorine substituents, followed by the methyl group position, the phenyl designation, and concludes with the acetonitrile functional group identifier. This systematic approach ensures unambiguous identification within the vast landscape of organofluorine chemistry.

Table 1: Chemical Identification Data for this compound

Property Value
Chemical Abstracts Service Number 1806415-79-1
Systematic Name This compound
Molecular Class Organofluorine acetonitrile derivative
Substitution Pattern 2,6-difluoro-4-methyl
Functional Group Acetonitrile

Historical Development in Organofluorine Chemistry

The development of compounds such as this compound must be understood within the broader historical context of organofluorine chemistry, which represents one of the most dynamic and rapidly evolving fields in modern chemical science. The foundations of organofluorine chemistry were established in the nineteenth century, beginning with the pioneering work of Jean-Baptiste Dumas and Eugène-Melchior Péligot in 1835, who achieved the first synthesis of an organofluorine compound by preparing fluoromethane through the reaction of dimethyl sulfate with potassium fluoride.

The systematic development of organofluorine chemistry gained significant momentum through the contributions of Alexander Borodin in 1862, who developed the first practical method for halogen exchange reactions by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This methodological advancement established the fundamental principle of nucleophilic fluorine substitution that remains central to modern organofluorine synthesis, including the preparation of complex molecules like this compound.

The early twentieth century marked a revolutionary period in organofluorine chemistry with the industrial development of chlorofluorocarbons during the 1920s. General Motors and DuPont collaborated to develop these compounds as refrigerants, utilizing the synthetic methodologies pioneered by Frédéric Swarts. This industrial application demonstrated the practical value of organofluorine compounds and established the commercial viability of fluorine-containing molecules, creating the economic foundation that would eventually support the development of more complex organofluorine derivatives.

The accidental discovery of polytetrafluoroethylene by Roy J. Plunkett at DuPont's Jackson Laboratory in 1938 represented another pivotal moment in organofluorine chemistry. This discovery not only provided a revolutionary material with unprecedented chemical resistance but also demonstrated the unique properties that could be achieved through the incorporation of multiple fluorine atoms into organic structures. Such discoveries provided the conceptual framework for understanding how strategic fluorine placement, as exemplified in this compound, could dramatically alter molecular properties.

The post-World War II period witnessed the introduction of electrophilic fluorinating methodologies, beginning with cobalt trifluoride in the late 1940s. Joseph H. Simons developed electrochemical fluorination techniques during the 1930s, which became crucial for generating highly stable perfluorinated materials. These methodological advances provided the synthetic tools necessary for the precise introduction of fluorine atoms at specific positions within organic molecules, enabling the targeted synthesis of compounds with defined substitution patterns like those found in this compound.

A particularly significant development occurred in 2002 with the discovery of the first carbon-fluorine bond-forming enzyme, fluorinase, in the bacterium Streptomyces cattleya. This enzyme catalyzes the conversion of fluoride ion and S-adenosylmethionine to 5'-fluoro-5'-deoxyadenosine, representing the first identified biological system capable of forming carbon-fluorine bonds. The discovery of this enzymatic pathway provided new insights into the potential for biological synthesis of organofluorine compounds and opened biotechnological opportunities for the preparation of complex fluorinated molecules.

Table 2: Key Historical Milestones in Organofluorine Chemistry Development

Year Development Significance
1835 First organofluorine compound synthesis Established foundational synthetic principles
1862 Halogen exchange methodology Enabled systematic fluorine introduction
1920s Industrial chlorofluorocarbon development Demonstrated commercial viability
1938 Polytetrafluoroethylene discovery Revealed unique material properties
1940s-1950s Electrophilic fluorination methods Provided precise synthetic control
2002 Fluorinase enzyme discovery Opened biotechnological synthesis pathways

The evolution of organofluorine chemistry from these early discoveries to the sophisticated compounds available today, including this compound, represents a continuous refinement of synthetic methodologies and an increasingly sophisticated understanding of structure-property relationships in fluorinated molecules. The development of compounds with specific fluorine substitution patterns reflects the maturation of the field and the recognition that precise molecular design can achieve targeted chemical and physical properties through strategic fluorine placement.

Properties

IUPAC Name

2-(2,6-difluoro-4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-6-4-8(10)7(2-3-12)9(11)5-6/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPKCIARWZVUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation from (4-bromo-2-fluoro-5-methylphenyl)methanol

This method involves converting an alcohol to an acetonitrile derivative using a sequence of reactions.

Reaction Steps:

  • Mesylation: React (4-bromo-2-fluoro-5-methylphenyl)methanol with methanesulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine. This converts the alcohol to a mesylate.
  • Displacement with Sodium Cyanide: Dissolve the mesylate in dimethylformamide (DMF) and react with sodium cyanide (NaCN) to displace the mesylate group with a nitrile group, forming the acetonitrile derivative.

Detailed Procedure:

  • Dissolve (4-bromo-2-fluoro-5-methylphenyl)methanol (92 g, 420 mmol) in DCM (500 mL) and add triethylamine (120 mL, 861 mmol). Cool the mixture to -15 °C and add a solution of methanesulfonyl chloride (40 mL, 517 mmol) in DCM (30 mL) dropwise to the reaction mixture. Stir the mixture for 30 min at RT. Partition the reaction mixture between DCM (500 mL) and water (500 mL). Wash the organics with saturated aqueous NaCl (500 mL), dry over Na2SO4, filter, and concentrate.
  • Dissolve the residue in DMF (400 mL) and cool the mixture with an ice bath. Add NaCN (21.0 g, 429 mmol) in one portion to the reaction mixture and stir at RT overnight.

Considerations:

  • The reaction is performed at low temperatures to control the exothermic reaction of methanesulfonyl chloride with the alcohol.
  • DMF is used as a solvent to facilitate the SN2 reaction between the mesylate and sodium cyanide.

Synthesis from 2,6-Difluoro-4-methoxybenzyl Bromide

The synthesis of 2,6-Difluoro-4-methoxybenzyl Bromide, a related compound, can be achieved through the bromination of (2,6-Difluoro-4-methoxyphenyl)methanol using phosphorus(V) oxybromide in tetrahydrofuran (THF).

Reaction Conditions:

  • Reagent: Phosphorus(V) oxybromide
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 20 °C
  • Time: 2 hours
  • Yield: 66%

Step-by-Step Procedure:

  • To a cold stirring solution of (2,6-difluoro-4-methoxyphenyl)MeOH (0.5 g, 2.87 mmol, 1 eq) in THF (20 ml) was portion wise added phosphorus(V) oxybromide (1.65 g, 5.74 mmol, 2 eq).
  • The reaction mixture then stirred for 2 h at RT.
  • The reaction mixture was quenched by saturated NaHCO3 solution under cooling conditions.
  • The organic layer was separated and aqueous layer was extracted by EtOAc (50 ml).
  • The combined organic layer was washed by water (30 ml) and brine (30 ml).
  • The organic layer was dried over anhydrous Na2SO4, concentrated under reduced pressure to get the crude material which was purified by silica gel (230-400 mesh silica gel; 10% EtOAc/hexane; R value-0.5) to afford 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene (0.45 g, 66%) as colorless liquid.

Reaction Equation:

(2,6-Difluoro-4-methoxyphenyl)methanol + PBr5 → 2,6-Difluoro-4-methoxybenzyl Bromide

Considerations:

  • The reaction is quenched with saturated NaHCO3 to neutralize any remaining phosphorus oxybromide and to prevent further side reactions.
  • Purification by silica gel chromatography is essential to obtain a pure product.

Spectral Data

The final product's identity can be confirmed through spectral data such as 1H-NMR. For instance, a related compound, methyl 2-[2,6-difluoro-4-(6-hydroxy-2-pyridyl)phenyl]acetate, exhibits characteristic peaks:

  • 1H-NMR (400 MHz, CDCl3) δ 7.29 (d, J=7.9 Hz, 1H), 7.26 (d, J=9.1 Hz, 1H), 4.69 (s, 2H), 2.38 (s, 3H).

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methylphenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

Scientific Research Applications

Drug Synthesis

2,6-Difluoro-4-methylphenylacetonitrile is primarily utilized in the pharmaceutical industry for the synthesis of various drugs. Its unique fluorinated structure enhances the pharmacokinetic properties of drug candidates, making them more effective. For instance, it has been reported in the synthesis of platinum-based anticancer agents that utilize bis-nitrile ligands to improve their efficacy against cancer cells .

Case Study: Platinum Analogs

A notable application involves the development of platinum analogs with bis-nitrile-containing ligands. These compounds exhibit significant antitumor activity and are being explored as potential treatments for various cancers . The incorporation of this compound into these complexes enhances their stability and biological activity.

Pesticide Development

The compound also plays a critical role in agricultural chemistry, particularly in the formulation of pesticides. Its fluorinated structure contributes to increased potency and reduced environmental degradation compared to non-fluorinated analogs.

Case Study: Pesticide Efficacy

Research has demonstrated that pesticides formulated with fluorinated compounds like this compound exhibit improved efficacy against a range of pests while minimizing harm to beneficial insects . This is particularly important in integrated pest management strategies where selectivity is crucial.

Organic Synthesis Reactions

In addition to its applications in pharmaceuticals and agriculture, this compound serves as a versatile intermediate in various organic synthesis reactions. It is used in the preparation of other complex organic molecules due to its ability to undergo nucleophilic substitution reactions effectively.

Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
Drug SynthesisSynthesis of platinum-based anticancer drugsEnhanced efficacy and stability
Pesticide DevelopmentFormulation of selective pesticidesImproved potency and reduced environmental impact
Organic SynthesisIntermediate for complex organic moleculesVersatile reactivity in nucleophilic substitutions

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methylphenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological activities and influence the compound’s efficacy in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-Difluoro-4-methylphenylacetonitrile with analogous fluorinated nitriles, focusing on structural variations, physicochemical properties, and applications. Key compounds are selected based on similarity scores (0.92–0.97) and functional group alignment from computational and experimental datasets .

Structural and Functional Group Analysis

Table 1: Structural Comparison of Fluorinated Nitriles

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score
This compound 185147-07-3 2-F, 6-F, 4-CH₃, -CH₂CN C₉H₇F₂N 179.16 Reference
2,6-Difluoro-4-methylbenzonitrile 1003712-20-6 2-F, 6-F, 4-CH₃, -CN C₈H₅F₂N 165.13 0.93
2,5-Difluoro-3-methylbenzonitrile 867367-02-0 2-F, 5-F, 3-CH₃, -CN C₈H₅F₂N 165.13 0.92
4-Fluoro-3,5-dimethylbenzonitrile 96606-37-0 4-F, 3-CH₃, 5-CH₃, -CN C₉H₈FN 165.17 0.97
2-(4-Bromo-2,6-difluorophenyl)acetonitrile 537033-52-6 4-Br, 2-F, 6-F, -CH₂CN C₈H₅BrF₂N 244.04 N/A
Key Observations:

Positional Isomerism : Compounds like 2,5-Difluoro-3-methylbenzonitrile exhibit lower similarity scores (0.92) due to altered fluorine and methyl group positions, which influence electronic distribution and steric hindrance .

Functional Group Variation : The acetonitrile side chain in this compound increases molecular weight and polarity compared to benzonitrile analogs (e.g., 2,6-Difluoro-4-methylbenzonitrile) .

Physicochemical and Reactivity Trends

  • Solubility : Fluorine and methyl groups enhance lipophilicity, making these compounds more soluble in organic solvents than unsubstituted benzonitriles.
  • Reactivity : The electron-withdrawing fluorine substituents activate the nitrile group toward nucleophilic addition, while methyl groups provide steric stabilization.

Research Findings and Limitations

  • Data Gaps: Limited experimental data on melting points, toxicity, and synthetic yields are noted across sources.

Biological Activity

2,6-Difluoro-4-methylphenylacetonitrile (CAS Number: 1806415-79-1) is a synthetic organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a methyl group attached to a phenyl ring, along with an acetonitrile functional group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C9H7F2N
  • Molecular Weight : 181.16 g/mol
  • Physical State : Typically appears as a colorless to pale yellow liquid or solid.

Synthesis

The synthesis of this compound generally involves the reaction of 2,6-difluoro-4-methylbenzyl chloride with sodium cyanide in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions. This method allows for the substitution of the chloride group with the cyanide group, producing the desired acetonitrile compound.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances the compound's ability to form hydrogen bonds, which can significantly influence enzyme activity and receptor interactions. These interactions may modulate several biological pathways, making it a candidate for further pharmacological exploration.

Potential Applications

  • Pharmaceutical Development : The compound is being investigated for its potential use as an intermediate in drug synthesis, particularly in developing pharmaceuticals with enhanced efficacy and selectivity.
  • Agrochemical Applications : Its chemical properties may allow it to function as a pesticide or herbicide, contributing to agricultural productivity.
  • Biological Research : Studies are being conducted to explore its effects on cellular processes and its potential as a bioactive molecule in various biological systems .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects. Further investigations are necessary to establish its efficacy against specific pathogens.
  • Cytotoxicity : Preliminary studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. A detailed analysis of its mechanism could provide insights into its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition
CytotoxicityInduces cell death in cancer cells
Enzyme InteractionModulates enzyme activity
Receptor BindingPotential interaction with receptors

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Difluoro-4-methylphenylacetonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 2,6-difluoro-4-methylbromobenzene with cyanide sources (e.g., KCN or NaCN) under phase-transfer catalysis. Reaction optimization should include temperature control (60–80°C) and solvent selection (DMF or acetonitrile) to minimize side reactions like hydrolysis . Characterization via 1H NMR^1 \text{H NMR} and 19F NMR^{19} \text{F NMR} is critical to confirm substitution patterns and purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 19F NMR^{19} \text{F NMR} resolves fluorine environments (δ -110 to -125 ppm for aromatic F), while 1H NMR^1 \text{H NMR} identifies methyl (δ ~2.3 ppm) and nitrile-proximal protons (δ ~3.7 ppm).
  • IR : A strong absorption band near 2240 cm1^{-1} confirms the nitrile group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C9H7F2N\text{C}_9\text{H}_7\text{F}_2\text{N}, exact mass 179.055 g/mol) .

Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed for this compound?

  • Methodology : Column chromatography using silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) effectively separates nitrile products from halogenated precursors. Recrystallization in ethanol at low temperatures (0–5°C) improves crystalline purity. Monitor for residual DMF via GC-MS if polar solvents are used .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic effects of fluorine substituents on nitrile reactivity. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks. Compare with experimental data (e.g., Suzuki coupling yields) to validate computational models .

Q. How do structural modifications (e.g., replacing methyl with trifluoromethyl) alter the compound’s physicochemical properties?

  • Methodology :

  • Lipophilicity : Measure logPP values via shake-flask method or HPLC retention times.
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen assesses decomposition thresholds.
  • Electronic Effects : Hammett constants (σ\sigma) derived from substituent positions correlate with reaction rates in SNAr mechanisms .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected regioselectivity)?

  • Methodology :

  • Isotopic Labeling : Use 18O^{18} \text{O}-labeled solvents to trace hydrolysis pathways.
  • Kinetic Studies : Variable-temperature NMR monitors intermediate formation.
  • Crystallography : Single-crystal X-ray diffraction clarifies steric hindrance from the 4-methyl group, which may divert reaction pathways .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Ventilation : Use fume hoods to mitigate inhalation risks (nitrile toxicity).
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory.
  • Storage : Store in amber glass under inert gas (argon) at -20°C to prevent degradation. Consult SDS for spill management protocols .

Applications in Medicinal Chemistry

Q. How is this compound utilized as a building block in kinase inhibitor design?

  • Methodology : The nitrile group acts as a bioisostere for carbonyl groups, enhancing binding affinity. Fluorine atoms improve metabolic stability via reduced CYP450 interactions. Case studies in EGFR inhibitors demonstrate enhanced IC50_{50} values (e.g., <10 nM) compared to non-fluorinated analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Difluoro-4-methylphenylacetonitrile
Reactant of Route 2
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2,6-Difluoro-4-methylphenylacetonitrile

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